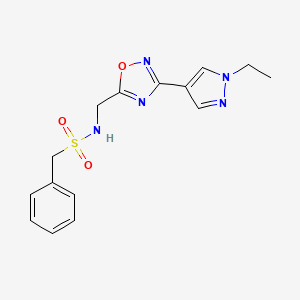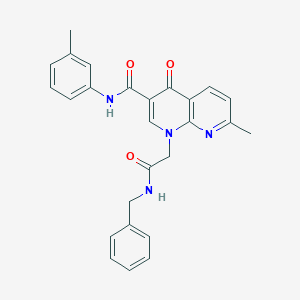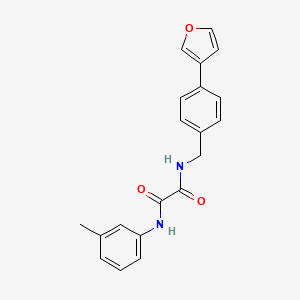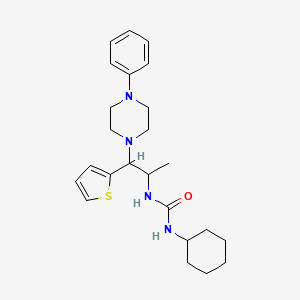
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a synthesized chemical compound. Its structure incorporates a 1-ethyl-1H-pyrazolyl group, a 1,2,4-oxadiazole ring, and a phenylmethanesulfonamide group. This compound’s design caters to its specific interactions within various scientific domains, such as biochemistry, organic chemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions.
Formation of 1-ethyl-1H-pyrazole-4-carboxylic acid: This is achieved through the reaction of ethylhydrazine with ethyl acetoacetate.
Cyclization to form 1,2,4-oxadiazole: The carboxylic acid undergoes cyclization with acyl hydrazide to form the oxadiazole ring.
Sulfonamide formation: The final step involves the reaction of the oxadiazole intermediate with phenylmethanesulfonyl chloride under base conditions to form the desired product.
Industrial Production Methods
Industrial production typically uses optimized reaction conditions to increase yield and purity. This often involves:
Batch reactors: with temperature control to manage exothermic reactions.
Purification steps: like recrystallization and chromatography to ensure high purity.
Catalysis: to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can be oxidized under various conditions to form more complex derivatives.
Reduction: Can undergo reductive reactions, leading to amine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halogens, amines, thiols, etc.
Major Products
The major products vary depending on the reactions it undergoes but include various derivatives with altered functional groups or extended carbon chains.
Scientific Research Applications
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide finds extensive applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic agent in drug development, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the manufacture of specialized chemicals and polymers.
Mechanism of Action
The compound's mechanism of action primarily involves interaction with biological macromolecules.
Molecular Targets: It targets enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It modulates pathways such as NF-κB and MAPK, crucial in inflammation and cancer biology.
Comparison with Similar Compounds
Unique Attributes
Structural uniqueness: The combination of pyrazole and oxadiazole rings with a sulfonamide moiety is relatively unique, offering a distinct interaction profile.
Higher specificity and potency: compared to some other sulfonamides.
Similar Compounds
Sulfonamide derivatives: Similar in terms of functional groups but differ in ring structures.
Other pyrazole and oxadiazole-based compounds: Share the core rings but differ in the overall structure and functional groups attached.
These aspects highlight the versatility and potential of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide across various fields of scientific research.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-2-20-10-13(8-16-20)15-18-14(23-19-15)9-17-24(21,22)11-12-6-4-3-5-7-12/h3-8,10,17H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCYFOUBNFLUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2679368.png)

![(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2679370.png)
![N-[2-[(1-Cyano-4-methylcyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679372.png)
![11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2679374.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B2679377.png)





